
N-Benzyl-4-piperidone
Overview
Description
N-Benzyl-4-piperidone (CAS 3612-20-2, molecular formula C₁₂H₁₅NO) is a heterocyclic ketone characterized by a piperidone core substituted with a benzyl group at the nitrogen atom. It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Primary Amine and 1,5-Dichloro-3-Pentanone Method: This method involves selecting an appropriate primary amine and 1,5-dichloro-3-pentanone, followed by a ring-closing reaction to prepare N-substituted-4-piperidone. The reaction conditions are mild, and the process is simple, making it suitable for industrial production.
Conjugate Reduction of Dihydropyridones: This method uses zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones. This method is cost-effective and mild.
Industrial Production Methods: The industrial production of N-benzyl-4-piperidone typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using zinc/acetic acid to produce various racemic or enantiopure 4-piperidones.
Substitution: this compound can undergo substitution reactions, particularly at the para position in the phenyl rings.
Common Reagents and Conditions:
Oxidation: Differential pulse and cyclic voltammetry are commonly used to study the oxidation behavior of this compound.
Reduction: Zinc/acetic acid is used for the reduction of N-acyl-2,3-dihydro-4-pyridones.
Major Products Formed:
Scientific Research Applications
Menin Inhibitors
N-Benzyl-4-piperidone serves as a crucial intermediate in the synthesis of menin inhibitors, which target protein-protein interactions associated with mixed lineage leukemia (MLL). These inhibitors disrupt the menin-MLL interaction, potentially halting the progression of leukemia cells. Notably, derivatives like M-89 have shown remarkable efficacy against leukemia cell lines harboring MLL fusions, demonstrating low toxicity and high selectivity .
Antiviral Agents
Recent studies have identified this compound derivatives as promising candidates for antiviral therapies, particularly against influenza viruses. Research indicates that these compounds exhibit significant inhibitory activity against H1N1 strains by interacting with hemagglutinin (HA), a key protein involved in viral fusion processes. The structural characteristics of these piperidine derivatives facilitate π-stacking interactions crucial for binding to HA, enhancing their potential as antiviral agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Direct Alkylation : Involves the reaction of 4-piperidone with benzyl bromide, yielding high purity and yield.
- Multicomponent Reactions : Such as the Ugi reaction, which allows for the efficient formation of diverse piperidine derivatives with potential therapeutic applications .
The versatility in synthesis enhances its application scope across various pharmacological fields.
Case Study: Development of M-89
M-89 is a derivative of this compound specifically designed to inhibit menin interactions. In vitro studies demonstrated that M-89 binds to menin at low concentrations and exhibits preferential activity against MLL fusion-positive cell lines compared to other leukemia types. This specificity is critical for minimizing adverse effects while maximizing therapeutic efficacy .
Case Study: Influenza Virus Inhibition
A study evaluated a series of N-benzyl-4,4-disubstituted piperidine analogues against influenza A virus strains. The results indicated that certain modifications significantly enhanced antiviral activity, with EC50 values indicating potent inhibition at low micromolar concentrations. The research highlighted the necessity of specific structural elements in maintaining activity, reinforcing the importance of the benzyl group in these compounds .
Comparative Data Table
The following table summarizes key properties and findings related to this compound and its derivatives:
Compound | Activity Type | Target Disease/Pathogen | EC50 (µM) | Comments |
---|---|---|---|---|
This compound | Menin Inhibitor | Mixed Lineage Leukemia | - | Potent inhibitor with low toxicity |
M-89 | Menin Inhibitor | Mixed Lineage Leukemia | < 10 | High efficacy against MLL fusion cell lines |
N-Benzyl-4,4-disubstituted | Antiviral | Influenza A (H1N1) | 1.9 | Significant interaction with hemagglutinin |
Mechanism of Action
The mechanism of action of N-benzyl-4-piperidone involves its role as a building block in the synthesis of medicinal compounds. The compound undergoes various chemical reactions, including oxidation and reduction, to form intermediates that target specific molecular pathways. For example, in the treatment of Alzheimer’s disease, the compound is used to synthesize multi-target-directed hybrids that interact with multiple molecular targets to exert their therapeutic effects .
Comparison with Similar Compounds
Tautomerism and Reactivity
The compound exhibits keto-enol tautomerism, with the enol form stabilized by conjugation. Infrared (IR) spectroscopy distinguishes these forms: keto isomers show carbonyl stretches at ~1745 cm⁻¹, while enol forms display conjugated C=O absorptions near 1656 cm⁻¹ . N-Benzyl-4-piperidone participates in reactions like the Gewald synthesis, yielding 2-aminothiophenes with malononitrile in 15 minutes (75–90% yields) .
Comparison with Structurally Related Compounds
2,6-Dipyridine-Substituted this compound Derivatives
Substitution at C-2 and C-6 with pyridine rings significantly alters stereoelectronic properties:
- Stereochemical Flexibility: Pyridine substituents induce axial-equatorial isomerism. For example, in enol-1b (2,6-di-2-pyridine-substituted), the C-6 pyridine adopts an axial position, while C-2 remains equatorial, leading to distinct NMR coupling constants (J = 5.5 Hz for axial-axial interactions) .
- Thermodynamic Stability: MNDO calculations reveal the enol form (III) is energetically favored over keto forms (I and II) by 6.73–9.22 kcal/mol, aligning with experimental observations .
- Solvent-Dependent Behavior: In DMSO-d₆, the hydroxyl group at C-4 shifts from axial to diagonal positions, altering NOE interactions and coupling constants (e.g., J = 10.0 Hz in CDCl₃ vs. 4.0 Hz in DMSO-d₆) .
Table 1: NMR and IR Data for Keto vs. Enol Forms
Parameter | Keto Form (2a) | Enol Form (2b) |
---|---|---|
IR C=O Stretch (cm⁻¹) | 1745, 1700 | 1656, 1620 |
¹H NMR J (C-5/C-6) (Hz) | 10.8 (equatorial-equatorial) | 9.3 (axial-equatorial) |
¹³C NMR C-2 Shift (ppm) | 125.3 | 128.9 |
N-Methyl-4-piperidone Curcumin Analogs
Electrochemical studies highlight key differences:
- Oxidation Potential: N-Benzyl derivatives exhibit oxidation potentials of 0.72–0.86 V (vs. Ag/AgCl), while N-methyl analogs show poorer correlation between experimental and theoretical values (R² = 0.3786 vs. 0.9846 for N-benzyl), suggesting complex oxidation pathways for the latter .
- Diffusion Control : Both series undergo diffusion-controlled two-electron oxidation, but N-benzyl derivatives have higher surface concentrations (5.01 × 10⁻⁷ mol/cm² vs. 1.72 × 10⁻⁷ mol/cm²) .
N-Benzyloxycarbonyl-4-piperidone
This derivative (CAS 19099-93-5) replaces the benzyl group with a benzyloxycarbonyl (Cbz) protecting group:
- Synthetic Utility: The Cbz group facilitates selective deprotection in peptide synthesis. Unlike this compound, it is less prone to keto-enol tautomerism due to reduced electron donation from the Cbz group .
- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell dimensions distinct from N-benzyl derivatives, reflecting altered packing interactions .
4-Oxotetrahydropyran and Thiopyran-4-one
In Gewald reactions, this compound outperforms these heterocyclic ketones:
- Reactivity: Reacts with malononitrile in 15 minutes (90% yield), whereas 4-oxotetrahydropyran requires longer times (30–45 minutes) for comparable yields .
Table 2: Gewald Reaction Performance
Substrate | Reaction Time (min) | Yield (%) |
---|---|---|
This compound | 15 | 90 |
4-Oxotetrahydropyran | 30 | 85 |
Thiopyran-4-one | 45 | 78 |
Chlorinated Derivatives: 1-Benzyl-4-chloropiperidine
- Synthetic Applications : Used in opioid receptor ligand synthesis (e.g., NeuroSearch A/S derivatives). Chlorination at C-4 enhances steric bulk, reducing conformational flexibility compared to this compound .
- Spectroscopic Signatures : ¹H NMR shows deshielding of C-4 protons (δ = 3.8 ppm vs. 3.2 ppm in this compound) due to electron-withdrawing Cl .
Biological Activity
N-Benzyl-4-piperidone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 203.25 g/mol
- CAS Number: 104-91-6
This compound belongs to the piperidine class, which is known for various biological activities, including analgesic and anti-inflammatory effects.
1. Antiviral Activity
Recent studies have identified this compound derivatives as effective inhibitors of influenza virus fusion. Specifically, a class of N-benzyl-4,4-disubstituted piperidines demonstrated potent activity against the H1N1 subtype of influenza A virus. The mechanism involves inhibition of hemagglutinin (HA)-mediated membrane fusion, a critical step in viral entry into host cells. Key findings include:
- Activity Against H1N1: The most active compound exhibited an EC value of 1.9 µM against influenza A/PR/8/34.
- Structure-Activity Relationship (SAR): The presence of a benzyl group at the N-1 position was essential for antiviral activity; modifications led to significant reductions in efficacy .
Table 1: Antiviral Activity and Cytotoxicity of N-Benzyl Piperidine Derivatives
Compound | R | R | Antiviral EC (µM) | Cytotoxicity CC (µM) |
---|---|---|---|---|
1 | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |
2 | Bn | (4-F)Bn | 1.9 ± 0.1 | 79 ± 9 |
2. Acetylcholinesterase Inhibition
This compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC value of 0.56 nM, indicating potent inhibitory activity against AChE compared to butyrylcholinesterase (BuChE) .
Table 2: AChE Inhibition Potency
Compound ID | IC (nM) | Selectivity Ratio (AChE/BuChE) |
---|---|---|
21 | 0.56 | 18,000 |
3. Electrochemical Behavior
The electrochemical properties of this compound have been studied to understand its reactivity and stability. It was found that the oxidation potential correlated well with theoretical predictions, indicating a stable electrochemical profile conducive for further development .
Case Study: Influenza Virus Inhibition
In a study focused on the antiviral properties of this compound derivatives, researchers synthesized a library of compounds and tested their efficacy against H1N1 influenza virus in MDCK cells. The results highlighted the significance of structural modifications in enhancing antiviral activity while maintaining low cytotoxicity levels.
Case Study: Neuroprotective Effects
Another research effort evaluated the neuroprotective effects of this compound derivatives in animal models. The findings suggested that these compounds could increase acetylcholine levels in the brain, supporting cognitive function and providing a potential therapeutic avenue for dementia treatment.
Q & A
Basic Research Questions
Q. What are the primary safety protocols for handling N-Benzyl-4-piperidone in laboratory settings?
- Methodological Answer : Use tightly sealed goggles and nitrile gloves with manufacturer-tested breakthrough times to prevent skin/eye contact . Work in well-ventilated areas (fume hoods recommended) to avoid inhalation of vapors. Avoid eating/drinking in the lab, and decontaminate clothing before removal . In case of exposure, seek medical observation for 48 hours due to delayed toxicity risks .
Q. What synthetic routes are available for preparing this compound derivatives?
- Methodological Answer : The Mannich reaction is a common approach. For example, 2,6-dipyridine-substituted derivatives are synthesized by condensing pyridine-2-aldehyde, N-benzylamine, and dimethyl acetonedicarboxylate in methanol at -5–0°C. Ketone isomers (e.g., 2a) and enol forms (e.g., 2b) crystallize upon standing, with yields up to 61% . Note: Ketone isomers may rapidly isomerize to enol forms during purification .
Q. Which spectroscopic techniques are essential for characterizing this compound compounds?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial substituents). For example, J = 10.8 Hz in 2a indicates symmetric pyridine/ester positioning, while J = 4.0 Hz in 2c suggests axial pyridine placement .
- IR Spectroscopy : Detect keto-enol tautomerism via carbonyl stretches (e.g., 1710 cm⁻¹ for ketones, 1735 cm⁻¹ for esters) .
- X-ray Crystallography : Resolve absolute configurations (e.g., enol-lb crystallizes in triclinic P1 with Z = 2, validated via SHELX refinement ).
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound stereoisomers?
- Methodological Answer : Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, 135 DEPT and 90 DEPT spectra differentiate quaternary carbons in complex mixtures . LR-COSY detects small couplings (e.g., H-2/pyridine interactions) to confirm substituent geometry . Cross-validate with computational models (e.g., MNDO) to predict stable conformers .
Properties
IUPAC Name |
1-benzylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Record name | 1-benzyl-4-piperidone | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID30189695 | |
Record name | 1-Benzyl-4-piperidone | |
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Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1-Benzyl-4-piperidone | |
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CAS No. |
3612-20-2 | |
Record name | 1-Benzyl-4-piperidone | |
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Record name | N-Benzyl-4-piperidone | |
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Record name | 1-Benzyl-4-piperidone | |
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Record name | 1-benzyl-4-piperidone | |
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Record name | N-BENZYL-4-PIPERIDONE | |
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Retrosynthesis Analysis
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